Cas no 936249-93-3 (1-Bromo-2-(difluoromethoxy)-3,5-difluoro-benzene)

1-Bromo-2-(difluoromethoxy)-3,5-difluoro-benzene is a fluorinated aromatic compound featuring bromine and difluoromethoxy substituents, making it a versatile intermediate in organic synthesis. Its unique structure, combining bromine and fluorine functionalities, enables selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, for constructing complex fluorinated scaffolds. The difluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research. The compound’s high purity and well-defined reactivity profile ensure reproducibility in synthetic applications. Its stability under standard conditions allows for convenient handling and storage, while its compatibility with various reaction conditions broadens its utility in medicinal chemistry and material science.
1-Bromo-2-(difluoromethoxy)-3,5-difluoro-benzene structure
936249-93-3 structure
Product Name:1-Bromo-2-(difluoromethoxy)-3,5-difluoro-benzene
CAS No:936249-93-3
MF:C7H3BrF4O
MW:258.995735406876
CID:1076086
PubChem ID:53403265
Update Time:2025-06-08

1-Bromo-2-(difluoromethoxy)-3,5-difluoro-benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-2-(difluoromethoxy)-3,5-difluoro-benzene
    • 1-bromo-2-(difluoromethoxy)-3,5-difluorobenzene
    • AKOS016016577
    • 936249-93-3
    • SCHEMBL16755725
    • MDL: MFCD11847184
    • Inchi: 1S/C7H3BrF4O/c8-4-1-3(9)2-5(10)6(4)13-7(11)12/h1-2,7H
    • InChI Key: GNUYUMZDOZCIFV-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C=1OC(F)F)F)F

Computed Properties

  • Exact Mass: 257.93034g/mol
  • Monoisotopic Mass: 257.93034g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 9.2Ų

1-Bromo-2-(difluoromethoxy)-3,5-difluoro-benzene Pricemore >>

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Additional information on 1-Bromo-2-(difluoromethoxy)-3,5-difluoro-benzene

Professional Introduction to 1-Bromo-2-(difluoromethoxy)-3,5-difluoro-benzene (CAS No. 936249-93-3)

1-Bromo-2-(difluoromethoxy)-3,5-difluoro-benzene is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by its CAS number 936249-93-3, is characterized by a benzene ring substituted with bromine, difluoromethoxy, and difluoro groups. Such a molecular architecture imparts distinct reactivity and potential applications, making it a subject of extensive research and development.

The structural features of 1-Bromo-2-(difluoromethoxy)-3,5-difluoro-benzene make it an intriguing candidate for various chemical transformations. The presence of bromine at the 1-position allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in the synthesis of complex organic molecules. Additionally, the difluoromethoxy group at the 2-position introduces both electron-withdrawing and electron-donating effects, influencing the compound's electronic properties and reactivity. The two fluorine atoms at the 3 and 5 positions further enhance the compound's stability and electronic characteristics, making it suitable for applications in liquid crystals and organic electronics.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their potential in drug discovery and material science. The unique electronic properties of fluorine atoms can significantly alter the biological activity and pharmacokinetic profiles of molecules. For instance, studies have shown that fluorinated aromatic compounds often exhibit improved metabolic stability and lipophilicity, which are critical factors in drug design. 1-Bromo-2-(difluoromethoxy)-3,5-difluoro-benzene is no exception and has been explored in several preclinical studies as a building block for novel therapeutic agents.

One of the most compelling aspects of this compound is its utility in the synthesis of bioactive molecules. Researchers have leveraged its reactive sites to develop intermediates for small-molecule drugs targeting various diseases. For example, derivatives of 1-Bromo-2-(difluoromethoxy)-3,5-difluoro-benzene have been investigated for their potential antiviral and anticancer properties. The difluoromethoxy group, in particular, has been shown to enhance binding affinity to biological targets, making it a valuable moiety in medicinal chemistry.

The compound's relevance extends beyond pharmaceutical applications into materials science. Fluorinated aromatic compounds are widely used in the development of advanced materials due to their thermal stability and chemical resistance. 1-Bromo-2-(difluoromethoxy)-3,5-difluoro-benzene, with its electron-deficient nature and fluorine substituents, has been explored as a precursor for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). These materials benefit from the compound's ability to form stable radicals and its high thermal decomposition temperature, which are essential for high-performance electronic devices.

In academic research, 1-Bromo-2-(difluoromethoxy)-3,5-difluoro-benzene has been employed as a key intermediate in synthetic chemistry. Its versatility allows chemists to construct complex molecular frameworks with precision. Recent studies have demonstrated its use in generating novel heterocyclic compounds through cyclization reactions. These heterocycles often exhibit unique biological activities and have been tested for their potential as antimicrobial agents.

The synthesis of 1-Bromo-2-(difluoromethoxy)-3,5-difluoro-benzene itself is an intricate process that requires careful optimization to achieve high yields and purity. Common synthetic routes involve halogenation reactions on pre-existing aromatic compounds followed by selective methylation and fluorination steps. Advances in catalytic methods have enabled more efficient production processes, reducing the environmental impact while maintaining high chemical yields.

The compound's behavior under various reaction conditions has also been extensively studied. For instance, its reactivity in metal-catalyzed cross-coupling reactions has been compared with other brominated aromatic compounds to understand how substituents influence reaction outcomes. Such studies provide valuable insights into developing more efficient synthetic strategies for complex molecules.

The future prospects of 1-Bromo-2-(difluoromethoxy)-3,5-difluoro-benzene are promising as research continues to uncover new applications. Its role in drug discovery is expected to grow with ongoing investigations into fluorinated bioactive molecules. Additionally, advancements in materials science may lead to novel uses in high-performance electronic devices and coatings.

In conclusion, 1-Bromo-2-(difluoromethoxy)-3,5-difluoro-benzene (CAS No. 936249-93-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it a valuable tool in pharmaceutical synthesis and materials science research. As our understanding of its properties continues to evolve, so too will its applications in addressing global challenges in health care and technology.

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